4-ethynyl-3-methoxy-1-methyl-1H-pyrazole
Description
4-Ethynyl-3-methoxy-1-methyl-1H-pyrazole (molecular formula: C₇H₈N₂O, molecular weight: 185.10 g/mol) is a heterocyclic compound featuring a pyrazole core substituted with an ethynyl group at position 4, a methoxy group at position 3, and a methyl group at position 1 . This compound is cataloged under the identifier EN300-28220810 and serves as a versatile building block in medicinal and materials chemistry due to its reactive ethynyl moiety and electron-donating methoxy group.
Properties
CAS No. |
2694728-99-7 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxy-1-methyl-1H-pyrazole with ethynylating agents in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-3-methoxy-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
4-ethynyl-3-methoxy-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and materials science for creating new materials with specific properties
Mechanism of Action
The mechanism of action of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole with key analogues reported in the literature:
Key Observations
Substituent Effects on Reactivity :
- The ethynyl group in this compound enables click chemistry applications, similar to triazole derivatives synthesized via CuAAC . In contrast, chloro or azetidine substituents (e.g., in Hairui Chemical’s intermediate) enhance electrophilicity for nucleophilic substitutions .
- Methoxy groups (common in , and ) improve solubility in polar solvents and modulate electronic properties for biological activity.
Simpler pyrazoles like 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate show antimicrobial activity, suggesting that even minor substituent changes (e.g., ethyl vs. ethynyl) significantly alter bioactivity .
Synthetic Challenges :
- While CuAAC is robust for triazole-pyrazole hybrids , the synthesis of this compound likely requires careful protection/deprotection of the ethynyl group to avoid side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
